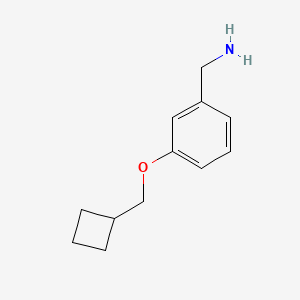

(3-(Cyclobutylmethoxy)phenyl)methanamine

Description

(3-(Cyclobutylmethoxy)phenyl)methanamine (CAS 1061650-69-8) is an organic compound featuring a phenyl ring substituted with a cyclobutylmethoxy group and a primary amine (-CH₂NH₂) . Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. The cyclobutylmethoxy group introduces steric bulk and unique electronic effects, while the amine moiety enables hydrogen bonding, enhancing solubility in polar solvents .

The cyclobutyl group’s constrained geometry may influence binding to biological targets, while the methoxy group modulates lipophilicity, impacting pharmacokinetic properties . Current applications remain exploratory, but structural analogs have shown relevance in virtual screening and enzyme inhibition studies (e.g., SIRT2 inhibitors) .

Properties

IUPAC Name |

[3-(cyclobutylmethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-8-11-5-2-6-12(7-11)14-9-10-3-1-4-10/h2,5-7,10H,1,3-4,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXZOCVWPLPAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734893 | |

| Record name | 1-[3-(Cyclobutylmethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061650-69-8 | |

| Record name | 1-[3-(Cyclobutylmethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-(Cyclobutylmethoxy)phenyl)methanamine is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its efficacy, mechanisms of action, and potential therapeutic uses.

- Chemical Formula : CHN

- Molecular Weight : 175.25 g/mol

- Structure : The compound features a cyclobutyl group attached to a methoxy-substituted phenyl ring, contributing to its unique pharmacological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various Gram-positive and Gram-negative bacteria. For instance, a derivative of this compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 |

| 3g | Escherichia coli | 0.21 |

| 3g | Candida albicans | 0.83 |

The compound also exhibited antifungal activity against strains of Candida, indicating its broad-spectrum antimicrobial capabilities .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound was evaluated using the MTT assay on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The results indicated that while the compound showed some toxicity, it was significantly lower compared to other tested compounds, suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Assessment

| Cell Line | IC (μM) |

|---|---|

| HaCat | >50 |

| BALB/c 3T3 | >50 |

Molecular docking studies suggest that this compound interacts with key residues in bacterial enzymes such as DNA gyrase, which is critical for bacterial DNA replication. The compound forms multiple hydrogen bonds with amino acids in the active site, enhancing its binding affinity and thus its antibacterial activity .

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond antimicrobial activity. It has been suggested for use in treating conditions such as systemic lupus erythematosus, multiple sclerosis, and various cancers through modulation of immune responses and cellular pathways .

Table 3: Proposed Therapeutic Uses

| Condition | Mechanism |

|---|---|

| Systemic lupus erythematosus | Immune modulation |

| Multiple sclerosis | Neuroprotection |

| Acute myelogenous leukemia | Antitumor activity |

| Metastatic melanoma | Inhibition of tumor growth |

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings. For instance, a study on amine derivatives indicated promising results in managing autoimmune diseases by modulating inflammatory pathways . These findings suggest that further clinical trials could explore the efficacy of this compound in similar contexts.

Scientific Research Applications

Organic Synthesis

(3-(Cyclobutylmethoxy)phenyl)methanamine serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization reactions. This compound can lead to the formation of derivatives that may exhibit enhanced biological activities or novel properties.

Neurotransmitter Modulation

Research indicates that this compound can modulate neurotransmission by interacting with histamine receptors, particularly the H3 receptor. The H3 receptor plays a significant role in regulating neurotransmitter release in the central nervous system, making this compound a potential candidate for treating conditions such as anxiety and depression. Studies have demonstrated its ability to affect neurotransmission patterns through in vitro assays measuring receptor binding affinities .

Anticancer Potential

Preliminary studies have shown that derivatives of this compound exhibit anticancer properties . For example, specific derivatives demonstrated selective inhibition of cancer cell lines, indicating their potential for development as anticancer agents. The following table summarizes the cytotoxic effects observed against MCF-7 breast cancer cells:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 2g | 2.44 | MCF-7 |

| Compound 2d | 29.16 | MCF-7 |

| Compound 2a | 62.16 | MCF-7 |

These findings highlight the importance of structural modifications in enhancing biological activity against cancer cells.

Pharmacological Applications

The compound's ability to inhibit CYP2D6 suggests its use in drug development contexts where modulation of drug metabolism is crucial. This characteristic can help predict drug-drug interactions and optimize therapeutic regimens, making it valuable for pharmaceutical applications .

Study on Neurotransmitter Interaction

A study focused on the interaction of this compound with histamine receptors demonstrated effective modulation of receptor activity, leading to changes in neurotransmission patterns. This was assessed through various assays measuring binding affinities and signaling pathways.

Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines revealed significant cytotoxic effects from specific derivatives of this compound. For instance, one derivative showed an IC50 value of 2.44 µM against MCF-7 cells, indicating strong antiproliferative activity.

Comparison with Similar Compounds

Key Observations :

- Ring Size : Cyclobutyl (4-membered) offers moderate steric hindrance compared to cyclopentyl (5-membered) or cyclohexyl (6-membered), which may affect target binding and metabolic stability .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) reduce basicity of the amine, while electron-donating groups (e.g., -OCH₃) enhance it .

- Lipophilicity : Cyclohexylmethoxy derivatives exhibit higher hydrophobicity (LogP ~3.5 estimated) compared to cyclobutylmethoxy (LogP ~2.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.